Isoconazole

Catalog No.
S595386
CAS No.
27523-40-6
M.F
C18H14Cl4N2O
M. Wt
416.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoconazole

CAS Number

27523-40-6

Product Name

Isoconazole

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Synonyms

1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole, Fazol, Gyno Icaden, Gyno-Travogen, Icaden, isoconazole, isoconazole nitrate, R15454, Travogyn

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

The exact mass of the compound Isoconazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoconazole is a broad-spectrum antimicrobial agent belonging to the N-substituted imidazole class, structurally related to miconazole and econazole. It is primarily utilized in topical formulations to treat superficial skin and vaginal infections caused by a wide range of dermatophytes, yeasts, molds, and certain Gram-positive bacteria. Its mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, which leads to membrane disruption and cell death. The compound is most commonly supplied as a nitrate salt for formulation purposes, though the free base is also utilized, particularly in specialized delivery systems designed to enhance skin bioavailability.

While other imidazole antifungals like clotrimazole and miconazole are common, they are not directly interchangeable with isoconazole for all applications. Isoconazole exhibits a distinct broader-spectrum antibacterial activity against various Gram-positive bacteria, including multi-resistant Staphylococcus aureus (MRSA), which is advantageous in treating mixed fungal and bacterial infections. Furthermore, the choice between Isoconazole free base and its nitrate salt is a critical, non-trivial procurement decision. While one study found no difference in in-vivo efficacy between the base and nitrate in a specific cream, the salt form (Isoconazole Nitrate) is often selected for its formulation properties. However, recent research demonstrates that formulating the free base with specific vehicles can significantly enhance drug bioavailability in the skin, a key consideration for developing advanced topical delivery systems like sprays or nanoemulsions.

Formulation Processability: Significantly Enhanced Aqueous Solubility as Nitrate Salt vs. Free Base

A primary procurement differentiator for Isoconazole is the choice between the free base and the nitrate salt, which directly impacts formulation processability. The free base is practically insoluble in water. In contrast, Isoconazole Nitrate, while still having low aqueous solubility, can be significantly enhanced through formulation techniques. For example, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) increased the aqueous solubility of Isoconazole Nitrate from 0.5088 mg/mL to 3.6550 mg/mL. This represents a greater than 7-fold increase, enabling the development of aqueous-based gels and other advanced topical systems.

Evidence DimensionAqueous Solubility
Target Compound Data3.6550 mg/mL (Isoconazole Nitrate as HP-β-CD inclusion complex)
Comparator Or Baseline0.5088 mg/mL (Isoconazole Nitrate, uncomplexed)
Quantified Difference~7.2x increase in solubility
ConditionsInclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution.

This solubility enhancement is critical for formulators, enabling higher drug loading and the creation of stable, effective aqueous-based topical products that are otherwise unachievable with the free base.

Superior In-Vivo Efficacy in Topical Formulations Compared to Clotrimazole

In a human clinical study using an occlusion test to assess antimicrobial activity on the skin, a 1% Isoconazole Nitrate cream was demonstrated to be more effective than a commercially available 1% clotrimazole cream. This direct, in-vivo comparison provides procurement-relevant evidence for selecting isoconazole in applications requiring maximum topical efficacy against skin microflora.

Evidence DimensionAntimicrobial Efficacy (In-Vivo)
Target Compound DataMore effective
Comparator Or Baseline1% Clotrimazole cream (Commercial preparation)
Quantified DifferenceQualitatively superior efficacy demonstrated
ConditionsOcclusion test according to Marples and Kligman on 100 human test subjects.

For developing high-performance topical antifungal products, this evidence directly supports the selection of isoconazole over the common substitute clotrimazole to achieve a greater therapeutic effect.

Expanded Antimicrobial Spectrum: Potent Activity Against Gram-Positive Bacteria

Unlike many imidazole antifungals that are primarily active against fungi, Isoconazole (as the nitrate salt) demonstrates potent bacteriostatic and bactericidal action against a range of Gram-positive bacteria. This includes activity against Staphylococcus aureus, Staphylococcus haemolyticus, and even a multi-resistant S. aureus (MRSA) strain. For instance, incubation with Isoconazole Nitrate led to a 50% kill rate for both S. aureus and MRSA strains, an effect not typically associated with agents like clotrimazole or miconazole.

Evidence DimensionBactericidal Activity
Target Compound Data50% kill rate for S. aureus and MRSA
Comparator Or BaselineTypical imidazole antifungals (e.g., clotrimazole, miconazole) with primary antifungal activity.
Quantified DifferenceAddition of a significant Gram-positive antibacterial spectrum, including MRSA.
ConditionsIn vitro bacterial killing curve assays.

This dual antifungal and antibacterial activity makes Isoconazole a strategic choice for formulating treatments for dermatomycoses where bacterial superinfections are common or suspected, potentially simplifying therapy and improving outcomes.

Development of Aqueous-Based Topical Gels and Advanced Delivery Systems

The significantly enhanced aqueous solubility of Isoconazole Nitrate when complexed makes it highly suitable for formulating modern, aqueous-based topical gels, sprays, or nanoemulsions. This allows for higher drug loading and improved aesthetic properties compared to what is achievable with the practically insoluble free base, providing a direct processability advantage.

Formulating Treatments for Mixed Fungal/Bacterial Skin Infections

Given its demonstrated bactericidal activity against Gram-positive bacteria, including MRSA, Isoconazole is a superior active pharmaceutical ingredient (API) for single-agent formulations intended to treat complex dermatomycoses with suspected bacterial involvement. This avoids the need for a second antibacterial agent, simplifying formulation and clinical use.

High-Efficacy Antifungal Creams Requiring Superior Performance to Clotrimazole

For projects where the goal is to develop a topical antifungal cream with a higher level of in-vivo antimicrobial efficacy than standard clotrimazole formulations, Isoconazole is the evidence-based choice. Direct human clinical data supports its superior performance in reducing skin microflora.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

415.983074 g/mol

Monoisotopic Mass

413.986024 g/mol

Heavy Atom Count

25

Melting Point

179

UNII

GRI7WFR424

Related CAS

24168-96-5 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27523-40-6
40036-10-0
24168-96-5

Wikipedia

Isoconazole

Dates

Last modified: 08-15-2023

A rare fungal infection of infants: a diffuse case of mucocutaneous candidiasis

Melek Aslan Kayıran, Aslı V Erdemir, Deniz Dağdelen, Filiz Cebeci, Esra Koçoğlu, Mehmet S Gürel
PMID: 31498879   DOI: 10.1111/ijd.14644

Abstract




Tinea nigra palmaris: a clinical case in a rural Ethiopian hospital

Ramón Perez-Tanoira, Carlos Zarco Olivo, José Fortes Alen, Laura Prieto-Pérez, Alfonso Cabello, Jose Manuel Ramos Rincón, Juan Cuadros, Miguel Górgolas
PMID: 30231166   DOI: 10.1590/s1678-9946201860052

Abstract

Tinea nigra is an infrequent, superficial fungal infection, mainly caused by Hortaea werneckii, which is still underreported in Ethiopia. An asymptomatic 62-year-old male patient sought a rural hospital of Ethiopia, showing dark plaques on the palms of both hands. A superficial mycosis was suspected and a direct light microscopic mycological examination from skin scrapings revealed short brownish hyphae. To our knowledge, this is the first case of tinea nigra from the Ethiopian highlands. This may be due to the actual rarity of the condition or to underreporting.


Figurate erythematous lesion by Microsporum canis in immunosuppressed patient

Karine Paschoal Botelho, Yuri Coelho Soares, Deborah Pereira Gonçalves, Bárbara Lima Araújo Melo
PMID: 29641719   DOI: 10.1590/abd1806-4841.20187094

Abstract

Dermatophytes are fungi capable of invading keratinized tissues. Isolation of the fungus with the culture is essential to guide the treatment, because there are more resistant species like Microsporum canis. The chronic use of corticosteroids leads to the deregulation of immunity, promoting atypical manifestations of infections. Topical antifungal therapy is often insufficient, requiring systemic medications. We describe the case of a patient undergoing systemic corticosteroid therapy with a large figurate lesion who presented complete response to exclusively topical treatment.


Contact allergy to isoconazole nitrate with unusual spreading over extensive regions

Leonardo Bianchi, Katharina Hansel, Elettra Antonelli, Veronica Bellini, Luca Stingeni
PMID: 28317189   DOI: 10.1111/cod.12688

Abstract




The association of isoconazole-diflucortolone in the treatment of pediatric tinea corporis

Stefano Veraldi, Rossana Schianchi, Paolo Pontini, Alberto Gorani
PMID: 28753055   DOI: 10.1080/09546634.2017.1360988

Abstract

Tinea corporis is a common mycotic infection in children. Staphylococcus aureus superinfections may be observed in atopic children with tinea corporis suffering from severe pruritus and consequent scratching.
From 2006 to 2011, we observed 288 children with mycologically proven tinea corporis. In 39 of them (13.5%) tinea corporis was superinfected by S. aureus: all these children were affected by atopic dermatitis. We interpreted these bacterial superinfections as the clinical result of scratching due to pruritus.
In 2012, we decided to treat all children with a single lesion of tinea corporis with a combination of 1% isoconazole nitrate and 0.1% diflucortolone valerate cream (one application/day for 5-7 days), followed by a treatment with isoconazole or clotrimazole or ciclopirox cream (two applications/day for two weeks).
From 2012 to 2014, we observed 108 children with tinea corporis confirmed by mycological examinations. Clinical and mycological recovery was observed in 93 of them (86.1%). Only four of these children (3.7%) developed S. aureus superinfections.
Our study in atopic children with tinea corporis superinfected by S. aureus confirms that a topical therapy with the association isoconazole-diflucortolone is useful and safe.


[A recurrent case of adult favus successfully treated with terbinafine]

Deniz Erkan, İlkay Kolukırık, Alpaslan Acar, Hazal Kandemir, Macit İlkit
PMID: 26649420   DOI: 10.5578/mb.9901

Abstract

Favus or tinea capitis favosa, is a chronic inflammatory dermatophytosis of the scalp. The disease is particularly common in children aged 6 to 10 years, more often in boys, and it also occurs in adults. Human-to-human transmission is therefore possible. Anthropophilic Trichophyton schöenleinii is responsible for over 95% of favus cases. In addition, there are rare cases of anthropophilic T.violaceum, zoophilic (T.verrucosum, T.quinckeanum, and Microsporum canis) and geophilic M.gypseum species recorded as agents of favus. It is also reported in mice (T.quinckeanum), poultry (M.gallinae), and cats (M.incurvatum). Favus is common in Iran, Nigeria, and China, however it has been reported rarely in the last two decades in Turkey. Although Turkish records are not sufficient to indicate an accurate incidence rate, favus is still present in Turkey. In this report, a 20-year-old female with favus was presented. She had squames and areas of alopecia on the right frontoparietal area of her scalp. Scalp biopsy and hair follicle samples were taken for histopathological examination and fungal culture. According to the conventional identification by mycological methods and internal transcribed spacer (ITS) sequencing analysis, the pathogen was identified as T.schöenleinii. The patient was treated with oral terbinafine (250 mg/day) for 4 weeks and topical isoconazole and ketoconazole for 6 weeks. Clinical recovery was observed after 6 weeks, however, fungal culture could not be repeated. Six months after the initial presentation, the patient's symptoms recurred due to the poor adherence and T.schöenleinii was repeatedly grown in culture. Antifungal treatment was administered with the same drugs for the same period. There was a clinical and mycological recovery 8 months after initial presentation. Favus, which is not frequently observed in adults, is an uncommon disease. Confusion arises in its diagnosis because other diseases have similar clinical appearances, and asymptomatic carriage have also been reported. For these reasons, and because of improvements in health conditions, treatment might be delayed. With accurate assessment of the patient's medical history, the clinical characteristics of the disease, and results of laboratory analyses, coupled with effective mycologist-clinician collaboration, it is possible for the patient to continue a healthy social life. Consequently, favus is still an important health problem encountered in Turkey.


Trichophyton mentagrophytes cause underestimated contagious zoophilic fungal infection

Viktor Alexander Czaika, Phi-Anh Lam
PMID: 23574024   DOI: 10.1111/myc.12069

Abstract

Trichophytia infection, paraphrased cuddly toy mycosis, occurs primarily in prepubertal children, occasionally in infants and adults. The presented case shows the highly contagious infection of four family members with Trichophyton mentagrophytes. Effective treatment requires detailed diagnostic: identifying the dermatophyte, finding the infection source, treating the infection carriers. Tinea must be treated systemically and topically because of infectivity and ignitability. Systemic terbinafine or fluconazole treatment and topical fixed combination isoconazole nitrate/diflucortolone valerate are recommended.


Isoconazole and Clemizole Hydrochloride Partially Reverse the Xeroderma Pigmentosum C Phenotype

Farah Kobaisi, Eric Sulpice, Caroline Barette, Nour Fayyad, Marie-Odile Fauvarque, Bassam Badran, Mohammad Fayyad-Kazan, Hussein Fayyad-Kazan, Xavier Gidrol, Walid Rachidi
PMID: 34360928   DOI: 10.3390/ijms22158156

Abstract

Xeroderma Pigmentosum protein C (XPC) is involved in recognition and repair of bulky DNA damage such as lesions induced by Ultra Violet (UV) radiation.
-mutated cells are, therefore, photosensitive and accumulate UVB-induced pyrimidine dimers leading to increased cancer incidence. Here, we performed a high-throughput screen to identify chemicals capable of normalizing the XP-C phenotype (hyper-photosensitivity and accumulation of photoproducts). Fibroblasts from XP-C patients were treated with a library of approved chemical drugs. Out of 1280 tested chemicals, 16 showed ≥25% photo-resistance with RZscore above 2.6 and two drugs were able to favor repair of 6-4 pyrimidine pyrimidone photoproducts (6-4PP). Among these two compounds, Isoconazole could partially inhibit apoptosis of the irradiated cells especially when cells were post-treated directly after UV irradiation while Clemizole Hydrochloride-mediated increase in viability was dependent on both pre and post treatment. No synergistic effect was recorded following combined drug treatment and the compounds exerted no effect on the proliferative capacity of the cells post UV exposure. Amelioration of XP-C phenotype is a pave way towards understanding the accelerated skin cancer initiation in XP-C patients. Further examination is required to decipher the molecular mechanisms targeted by these two chemicals.


Effective treatment of tinea corporis due to Trichophyton mentagrophytes with combined isoconazole nitrate and diflucortolone valerate therapy

Viktor A Czaika
PMID: 23574023   DOI: 10.1111/myc.12068

Abstract

Trichophyton mentagrophytes is the dermatophyte species most commonly reported in cases of guinea pig-associated dermatophytosis (or guinea pig fungus) a condition that more often affects children than adults. In this case, a 13-year-old girl with recent direct contact with guinea pigs presented with a previously undertreated inflammatory skin lesion on the left side of her upper body, which was positive both for Trichophyton mentagrophytes and Staphylococcus epidermidis. The condition was subsequently diagnosed as tinea corporis due to Trichophyton mentagrophytes with concomitant bacterial infection and effectively treated with 2 weeks of twice-daily application of Travocort cream containing isoconazole nitrate 1% and diflucortolone valerate 0.1%. Visible improvement in the lesion was apparent after only 1 week of treatment.


Misdiagnosed zoophile tinea faciei and tinea corporis effectively treated with isoconazole nitrate and diflucortolone valerate combination therapy

Viktor A Czaika
PMID: 23574022   DOI: 10.1111/myc.12057

Abstract

There have been few published reports on the human transmission of Trichophyton mentagrophytes, a zoophilic fungus frequently occurring in pets. Here we report on 2 girls, living with a pet dwarf rabbit, who presented with inflammatory skin lesions positive for T. mentagrophytes and subsequently diagnosed as zoophile tinea faciei and tinea corporis. The patients were successfully treated with systemic terbinafine and 2-week therapy with Travocort cream containing isoconazole nitrate 1% and diflucortolone valerate 0.1%.


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